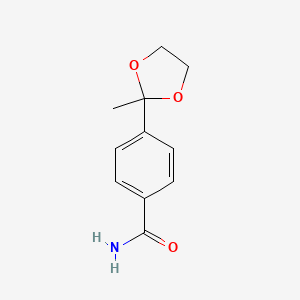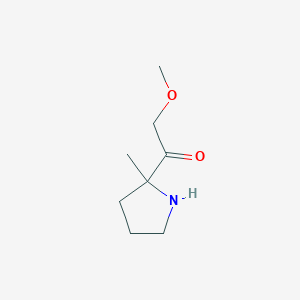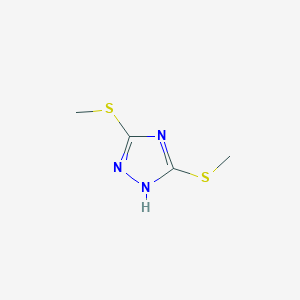
3,5-bis(methylsulfanyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring substituted with two methylsulfanyl groups at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a dithioester. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of 3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
化学反応の分析
Types of Reactions
3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential as an anticancer agent, with studies showing it can inhibit the growth of certain cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole varies depending on its application:
Antimicrobial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity: It inhibits specific enzymes involved in cell proliferation, leading to apoptosis of cancer cells.
Material Science: The electronic properties of the triazole ring and the methylsulfanyl groups contribute to the material’s overall conductivity and stability.
類似化合物との比較
Similar Compounds
3,5-Bis(trifluoromethyl)-4H-1,2,4-triazole: Similar structure but with trifluoromethyl groups instead of methylsulfanyl groups.
3,5-Dimethyl-4H-1,2,4-triazole: Lacks the sulfur atoms, leading to different chemical properties.
4-Methyl-1,2,4-triazole-3-thiol: Contains a thiol group, which imparts different reactivity.
Uniqueness
3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole is unique due to the presence of two methylsulfanyl groups, which enhance its lipophilicity and ability to interact with biological membranes. This makes it particularly interesting for applications in medicinal chemistry and materials science.
特性
CAS番号 |
7411-22-5 |
|---|---|
分子式 |
C4H7N3S2 |
分子量 |
161.3 g/mol |
IUPAC名 |
3,5-bis(methylsulfanyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C4H7N3S2/c1-8-3-5-4(9-2)7-6-3/h1-2H3,(H,5,6,7) |
InChIキー |
DCXAZZQEURPCCG-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=NN1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13152626.png)
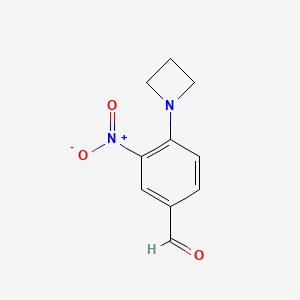
![2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13152643.png)
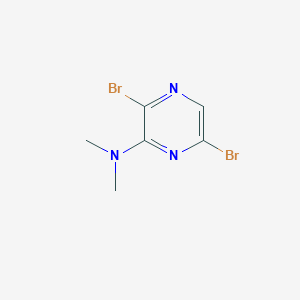
![4-Bromooxazolo[4,5-c]pyridine](/img/structure/B13152662.png)
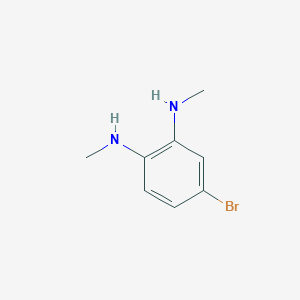
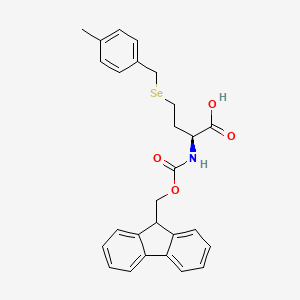
![2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13152677.png)

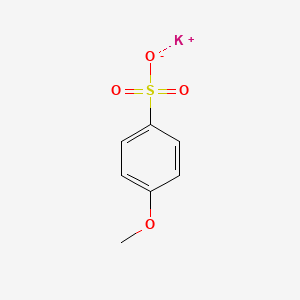
![4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane](/img/structure/B13152692.png)
![N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide](/img/structure/B13152695.png)
